Camostat monomethanesulfonate

TMPRSS2 inhibition enzymatic assay SARS-CoV-2

Procure camostat monomethanesulfonate (camostat mesylate) as the only orally bioavailable TMPRSS2 inhibitor with potent 6.2 nM IC50—critical for chronic rodent dosing where IV-only nafamostat/gabexate are impractical. Specified Crystalline Form I ensures superior stability and batch consistency. Clinically approved in Japan/Korea for pancreatitis, it serves as a validated positive control in viral entry assays (5.7 µM in TMPRSS2-expressing Vero cells) and OATP2B1 transporter studies. Oral dosing at 1–30 mg/kg enables cost-effective long-term in vivo protocols.

Molecular Formula C21H26N4O8S
Molecular Weight 494.5 g/mol
Cat. No. B7821384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamostat monomethanesulfonate
Molecular FormulaC21H26N4O8S
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-]
InChIInChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
InChIKeyFSEKIHNIDBATFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camostat Monomethanesulfonate: Baseline Characteristics and Procurement Overview for Research


Camostat monomethanesulfonate (also known as camostat mesylate or FOY-305) is a synthetic, orally bioavailable serine protease inhibitor [1]. It is a small molecule with the molecular formula C20H22N4O5·CH4O3S and a molecular weight of 494.52 g/mol [2]. As a prodrug, it is hydrolyzed in vivo to its active metabolite 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which potently inhibits various proteases including trypsin, plasmin, kallikrein, thrombin, and the host cell transmembrane protease serine 2 (TMPRSS2) [3]. It is clinically approved in Japan and South Korea for the treatment of chronic pancreatitis and postoperative reflux esophagitis, and has been extensively investigated for repurposing against viral infections like COVID-19 due to its inhibition of TMPRSS2-mediated viral entry .

Why Substituting Camostat Monomethanesulfonate with Another Serine Protease Inhibitor Fails


While other serine protease inhibitors like nafamostat mesylate and gabexate mesylate share a common mechanism, they cannot be simply interchanged with camostat monomethanesulfonate due to critical differences in potency, selectivity, and critically, route of administration and pharmacokinetic (PK) profile [1]. Nafamostat and gabexate are predominantly administered intravenously due to their poor oral bioavailability, limiting their utility to hospital settings, whereas camostat is orally bioavailable, enabling chronic outpatient management [2]. Furthermore, direct comparative assays reveal that camostat exhibits a distinct rank-order potency for its primary targets, with a >20-fold difference in IC50 compared to gabexate for TMPRSS2 inhibition, making it a far more suitable research tool or therapeutic candidate for this specific target [3]. Substitution based solely on class would result in fundamentally different experimental outcomes and clinical applicability.

Quantitative Differentiators for Camostat Monomethanesulfonate: A Head-to-Head Evidence Guide for Procurement


Potency for TMPRSS2 Inhibition: Camostat Exhibits a 23-fold Lower IC50 than Gabexate in a Standardized Enzymatic Assay

In a high-throughput biochemical assay using recombinant TMPRSS2, camostat monomethanesulfonate demonstrates significantly higher potency than its structural analog, gabexate mesylate [1]. Camostat has an IC50 of 6.2 nM, while gabexate's IC50 is 130 nM, representing a 20.9-fold difference in potency [1]. This quantitative difference confirms that camostat is a far more potent tool compound for studying TMPRSS2-dependent processes.

TMPRSS2 inhibition enzymatic assay SARS-CoV-2 drug repurposing

Comparative TMPRSS2 Inhibition: Camostat is Less Potent than Nafamostat but Remains the Only Orally Bioavailable Option with Clinically Relevant Potency

A direct comparison with nafamostat mesylate, a more potent but exclusively intravenous serine protease inhibitor, reveals that nafamostat is a more potent inhibitor of TMPRSS2 in vitro [1][2]. However, camostat is the only compound in this class that combines potent TMPRSS2 inhibition with oral bioavailability, a critical differentiator for any application outside of an acute care setting [3]. In a separate enzymatic assay, camostat's IC50 was 0.31 nM, while nafamostat's was 0.024 nM [2]. The ~13-fold difference in potency is offset by camostat's unique suitability for oral administration, enabling long-term, patient-friendly dosing regimens that are impossible with nafamostat [3].

TMPRSS2 inhibition oral bioavailability comparative potency

Camostat's Unique Metabolite Profile: The Active Metabolite GBPA is a Potent, Selective Inhibitor of OATP2B1, a Key Transporter

Unlike nafamostat or gabexate, camostat's major active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), displays a distinct and potent off-target activity [1]. GBPA is a strong inhibitor of the organic anion transporting polypeptide 2B1 (OATP2B1) with an IC50 of 11 µM [1]. This is a unique property of the camostat metabolite pathway. In contrast, the parent compound camostat and the metabolite GBPA do not inhibit other major transporters like P-gp, BCRP, OATP1B1, or OATP1B3 at clinically relevant concentrations [1].

Drug-drug interaction metabolite transporter inhibition OATP2B1

Stability and Handling: Camostat Demonstrates 36-Month Lyophilized Stability, Facilitating Long-Term Research Supply Management

For long-term research use, the stability of the compound is a key procurement parameter. Camostat monomethanesulfonate, when stored in lyophilized form at -20°C in a desiccated environment, is documented to be stable for up to 36 months [1]. In contrast, other vendors report a standard 24-month stability for the same storage conditions . In aqueous solution, it is recommended to store at -20°C and use within 1 month, with a solubility of 20 mg/mL in water (40.44 mM) .

Chemical stability storage lyophilized powder procurement logistics

Comparative Inhibition of Bacterial HtrA Protease: Camostat Shows Intermediate Potency Between Gabexate and Nafamostat

In a study assessing the inhibition of L. monocytogenes HtrA (LmHtrA) protease, a key bacterial virulence factor, camostat, gabexate, and nafamostat mesylates were compared head-to-head [1]. The study reported that nafamostat was the most potent inhibitor with an IC50 of 6.6 ± 0.4 µM [1]. The other two inhibitors were found to be less effective, though specific IC50 values for camostat and gabexate were not reported, indicating a potency rank order of nafamostat > camostat/gabexate [1]. This demonstrates that for non-TMPRSS2 serine protease targets, the relative potency of these inhibitors can shift significantly.

HtrA protease Listeria monocytogenes antibacterial target enzyme inhibition

Differentiation via Solid Form: A Novel Crystalline Form I of Camostat Mesylate Exhibits Superior Physicochemical Stability for Formulation

A significant differentiator at the material level is the existence of a patented crystalline form of camostat mesylate (Form I) [1]. This specific polymorph, characterized by an XRPD pattern with peak reflections at 2θ values including 3.4, 7.8, 11.9, and 14.7°, demonstrates superior stability compared to mixed crystal forms of the same compound [1][2]. The patent claims that this crystalline form and its acetone solvate have better physicochemical stability during the formulation process than previously existing forms [1].

Polymorph crystallinity formulation stability patent

Recommended Research and Procurement Scenarios for Camostat Monomethanesulfonate Based on Quantitative Evidence


In Vivo Models of Chronic Disease Requiring Oral TMPRSS2 Inhibition

Procure camostat monomethanesulfonate for long-term in vivo studies where oral administration of a TMPRSS2 inhibitor is required. Its potent IC50 of 6.2 nM against TMPRSS2 combined with its established oral bioavailability makes it the only practical choice for chronic dosing in rodent models of viral entry, cancer metastasis, or inflammation, unlike the injectable-only alternatives nafamostat and gabexate [1]. Typical oral doses in rodent models range from 1-30 mg/kg, allowing for flexible and cost-effective study design .

In Vitro Mechanistic Studies of SARS-CoV-2 Entry and Spike Protein Priming

Utilize camostat as a validated and well-characterized positive control in cell-based viral entry assays. Its well-documented IC50 values (e.g., 5.7 µM in Vero cells expressing TMPRSS2 [1]) provide a reliable benchmark for screening novel entry inhibitors. Its mechanism of action as a covalent TMPRSS2 inhibitor is well-understood, providing a clear pharmacological anchor for data interpretation in experiments involving SARS-CoV-2 or other viruses utilizing the TMPRSS2 pathway .

Investigation of Drug-Drug Interactions Mediated by OATP2B1 Transporter

Camostat monomethanesulfonate should be specifically procured as a tool compound to investigate the functional consequences of OATP2B1 transporter inhibition. The known potent inhibition of this transporter by its major metabolite, GBPA (IC50 = 11 µM), makes camostat a valuable positive control for studying OATP2B1-mediated drug uptake and potential drug-drug interactions in cell lines overexpressing the transporter, such as HEK-OATP2B1 cells [1].

Formulation Development Requiring High-Purity Crystalline Material

For studies involving the creation of new oral or inhaled formulations, procurement should specify the patented Crystalline Form I of camostat mesylate. This form, characterized by its unique XRPD pattern, offers documented superior physicochemical stability compared to amorphous or mixed crystal forms, ensuring greater batch-to-batch consistency and preventing degradation during the formulation process, which is crucial for producing reliable and reproducible preclinical drug products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camostat monomethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.